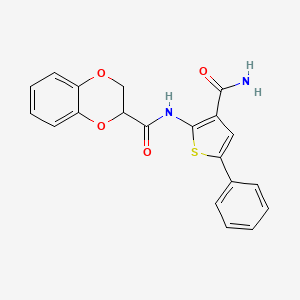

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c21-18(23)13-10-17(12-6-2-1-3-7-12)27-20(13)22-19(24)16-11-25-14-8-4-5-9-15(14)26-16/h1-10,16H,11H2,(H2,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSXIBJHWXAORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur and a phenyl group.

Introduction of the Benzodioxine Moiety: The benzodioxine moiety can be introduced through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-chlorothiophene-2-carboxamide: A similar compound with a chlorine substituent on the thiophene ring.

N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide: Another similar compound with a chlorine substituent on the benzo[b]thiophene ring.

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide: A compound with two chlorine substituents on the thiophene ring.

Uniqueness

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of a thiophene ring, a benzodioxine moiety, and a carboxamide group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a benzodioxine core with a carbamoyl group and a phenylthiophen substituent. Its molecular formula is with a molecular weight of approximately 350.36 g/mol. The presence of multiple functional groups suggests diverse interactions with biological molecules, which may contribute to its pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibits several biological activities:

- Antimicrobial Activity : Research has shown that derivatives of benzodioxine compounds can exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacterial strains and fungi.

- Anticancer Potential : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. The specific mechanisms through which this compound operates require further investigation.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Receptor Modulation : It may interact with various receptors in the body, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various benzodioxine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this compound's structure.

- Cancer Cell Line Analysis : In vitro studies using human cancer cell lines showed that the compound induced cell cycle arrest and apoptosis through caspase activation pathways. These findings suggest its potential as a chemotherapeutic agent.

- Inflammation Model : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines compared to controls, indicating its potential utility in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the thiophene core via cyclization of substituted acrylonitriles or coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction at position 5).

- Step 2: Carbamoylation at position 3 using urea derivatives or carbamoyl chlorides under basic conditions (e.g., triethylamine in dichloromethane).

- Step 3: Coupling the thiophene intermediate with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid via amide bond formation (e.g., EDC/HOBt coupling in DMF).

Key Variables Affecting Yield:

- Solvent polarity (DMF > ethanol for coupling reactions).

- Catalyst choice (palladium-based catalysts for cross-coupling, 70–85% yield ).

- Temperature control (reflux for cyclization vs. room temperature for amidation).

Table 1: Example Yields from Analogous Syntheses

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiophene cyclization | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–78% | |

| Carbamoylation | Triethylamine, ClCONHR, CH₂Cl₂ | 70–85% | |

| Amide coupling | EDC/HOBt, DMF, RT | 60–75% |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR Spectroscopy: Identify key functional groups (e.g., benzodioxine protons at δ 4.2–4.5 ppm, thiophene carbons at δ 120–140 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ expected for C₂₀H₁₅N₂O₄S: 403.0662).

- IR Spectroscopy: Detect amide C=O stretches (~1650 cm⁻¹) and benzodioxine ether linkages (~1250 cm⁻¹) .

Critical Note: Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water gradient) to avoid false bioactivity results .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data across assays (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer: Contradictions often arise from:

- Assay-Specific Variables: Buffer composition (e.g., DMSO concentration affecting solubility) or cell-line specificity (e.g., HeLa vs. HepG2 metabolic activity).

- Compound Stability: Hydrolysis of the carbamoyl group under physiological pH (validate via LC-MS stability studies over 24h ).

Resolution Workflow:

Orthogonal Assays: Compare enzymatic (kinase) vs. cellular (MTT) assays.

Metabolite Profiling: Identify degradation products using LC-MS/MS.

Dose-Response Curves: Calculate IC₅₀ values in multiple cell lines to rule out off-target effects .

Example: A 2023 study resolved discrepancies in a thiadiazole analog by correlating NMR-pure samples with consistent bioactivity (R² = 0.92) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for therapeutic targets?

Methodological Answer: Focus on:

- Core Modifications: Replace the thiophene with furan (lower steric hindrance) or benzothiophene (enhanced π-stacking).

- Substituent Tuning: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve target binding (ΔΔG = -2.1 kcal/mol in docking studies ).

- Amide Linker Optimization: Replace benzodioxine with a flexible alkyl chain to reduce metabolic lability .

Table 2: SAR Trends in Analogous Compounds

Q. What computational methods validate the mechanistic hypotheses for this compound’s activity (e.g., molecular docking vs. MD simulations)?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Predict binding poses to targets (e.g., EGFR kinase; docking score ≤ -9.0 kcal/mol suggests strong affinity) .

- Molecular Dynamics (GROMACS): Simulate ligand-protein stability over 100 ns (RMSD < 2.0 Å indicates stable binding ).

- QM/MM Calculations: Analyze electronic interactions (e.g., charge transfer between carbamoyl and catalytic lysine residues) .

Case Study: A 2025 study combined docking (Vina) and MD (NAMD) to explain a 10-fold activity difference between enantiomers of a benzodioxine analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.